N-(2-methoxypyrimidin-5-yl)cinnamamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)cinnamamide: is a synthetic organic compound that belongs to the cinnamamide family. This compound is characterized by the presence of a cinnamamide moiety linked to a methoxypyrimidine group. Cinnamamides are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)cinnamamide typically involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using catalysts like Lipozyme® TL IM can also be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxypyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: N-(2-methoxypyrimidin-5-yl)cinnamamide is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology: The compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has been studied for its ability to inhibit biofilm formation and disrupt existing biofilms .
Medicine: this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells and inhibits the proliferation of various cancer cell lines, including cervical, ovarian, and breast cancer cells .
Industry: The compound’s antioxidant properties make it useful in the formulation of cosmetics and pharmaceuticals. It can also be used as a preservative in food and beverage products .
Mechanism of Action
N-(2-methoxypyrimidin-5-yl)cinnamamide exerts its effects through multiple mechanisms:
Enzyme Inhibition: The compound inhibits enzymes such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression.
Cell Membrane Disruption: It interacts with the cell membrane, leading to increased permeability and cell death.
Oxidative Stress Induction: The compound induces oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- N-(2-arylmethylthio)phenylsulfonyl)cinnamamide
- N-(2-methoxypyrimidin-5-yl)benzamide
Comparison: N-(2-methoxypyrimidin-5-yl)cinnamamide is unique due to its methoxypyrimidine moiety, which enhances its biological activity compared to other cinnamamide derivatives. The presence of the methoxy group increases its solubility and bioavailability, making it more effective in various applications .
Properties
IUPAC Name |
(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYPZPWLGVOLC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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